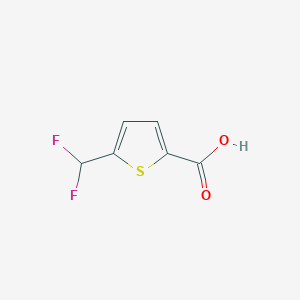

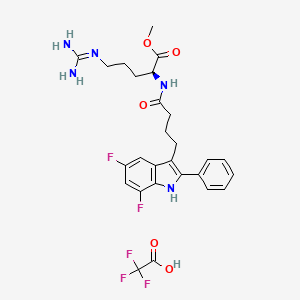

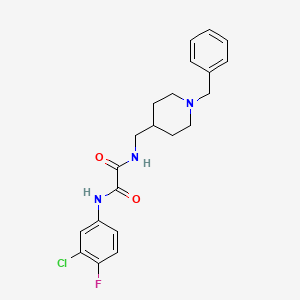

![molecular formula C9H12N2O B2519251 3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine] CAS No. 2230803-14-0](/img/structure/B2519251.png)

3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine] is a spirocyclic derivative that is part of a broader class of compounds characterized by their spiro-fused ring systems. These compounds are of significant interest in medicinal chemistry due to their complex structure and potential biological activity.

Synthesis Analysis

The synthesis of spirocyclic compounds, such as 3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine], often involves multi-component reactions that allow for the efficient construction of these complex molecules. For instance, a four-component domino reaction described in the first paper allows for the one-pot synthesis of spiro[indoline/acenaphthylene-3,4'-pyrazolo[3,4-b]pyridine derivatives, which are structurally related to the compound of interest . Similarly, the second paper outlines a three-component reaction that generates spiro[4H-pyran-3,3'-oxindoles], another related spirocyclic structure . These methods highlight the convergent approaches used to synthesize spirocyclic compounds in water, emphasizing the generation of multiple rings and bonds in a single operation.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of two or more rings that are joined at a single atom, forming a spiro junction. The papers provided do not directly discuss the molecular structure of 3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine], but they do provide insight into the general structural features of related spirocyclic compounds, such as the presence of pyrrolidine and pyrazine rings .

Chemical Reactions Analysis

The chemical reactivity of spirocyclic compounds is influenced by the strain of the spiro-fused rings and the electronic properties of the constituent heterocycles. The third and fourth papers describe the synthesis of spirocyclic 3H-pyrrol-4-amines from 2H-azirines and 1-sulfonyl-1,2,3-triazoles, which involves a Rh2(OAc)4-catalyzed reaction and the formation of 1,2-dihydropyrazines . These reactions proceed through intermediates that can cyclize or enter into ring-chain equilibria, demonstrating the dynamic behavior of spirocyclic compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds like 3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine] are not explicitly discussed in the provided papers. However, it can be inferred that these properties would be influenced by the spirocyclic structure, which can impart rigidity and influence solubility, stability, and reactivity. The use of water as a solvent in the synthesis of related compounds suggests an interest in developing environmentally friendly and sustainable synthetic methods .

科学的研究の応用

Synthesis of Novel Compounds

- The compound has been utilized in the synthesis of new spiro[4H-pyran-3,3'-oxindoles], which are generated through one-pot, three-component reactions involving tricyclic isatin derivatives. This demonstrates its role in creating structurally complex and potentially biologically active molecules (Zafari et al., 2020).

Formation of Spirocyclic Derivatives

- The compound is involved in the formation of spirocyclic derivatives of 3H-pyrrol-4-amine. These derivatives are synthesized through catalyzed reactions, indicating its importance in the development of new chemical entities with potential pharmacological applications (Khaidarov et al., 2018).

Exploration in Heterocyclic Chemistry

- Research has been conducted on the synthesis of dihydro-5,6 oxo-6 pyrido and pyrazino pyrrolo pyrazines, starting from compounds like 3-amino pyridine and 3-amino pyrazine, which are converted into pyrrolyl derivatives. This shows its role in advancing the field of heterocyclic chemistry, which is crucial for drug discovery (Lancelot et al., 1985).

Pharmaceutical Intermediate Synthesis

- Research has also focused on synthesizing dispiro hetero analogs of pyrrolizidine alkaloids using reactions of spiro heterocyclic enamines. This highlights its use as a key intermediate in the synthesis of complex natural products and pharmaceuticals (Konovalova et al., 2012).

Development of Antimicrobial and Antifungal Agents

- Some studies have explored the synthesis of spirocyclic compounds with high antifungal and antibacterial activities. This indicates the potential of the compound in the development of new antimicrobial agents (Dawood, 2005).

Advancements in Organic Synthesis Techniques

- The compound has been used in the synthesis of oxetane/azetidine containing spirocycles via the 1,3-dipolar cycloaddition reaction. This signifies its role in advancing organic synthesis methodologies (Jones et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It is known that the pyrrolopyrazine scaffold interacts with its targets to exert its biological effects .

Biochemical Pathways

It is known that pyrrolopyrazine derivatives can affect a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

It is known that pyrrolopyrazine derivatives can exert a variety of biological effects, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Action Environment

The action, efficacy, and stability of 3’,4’-Dihydro-2’H-spiro[oxetane-3,1’-pyrrolo[1,2-a]pyrazine] can be influenced by various environmental factors .

特性

IUPAC Name |

spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-oxetane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-8-9(6-12-7-9)10-3-5-11(8)4-1/h1-2,4,10H,3,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNGQBTYLSNIOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC=C2C3(N1)COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine] | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

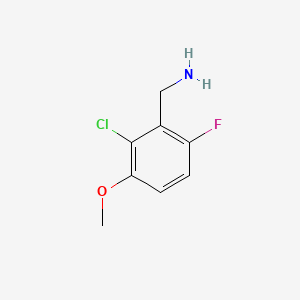

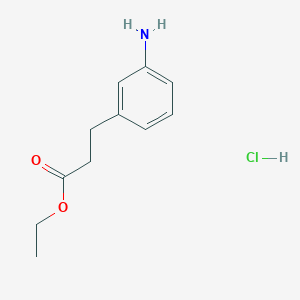

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2519168.png)

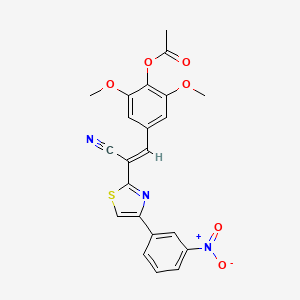

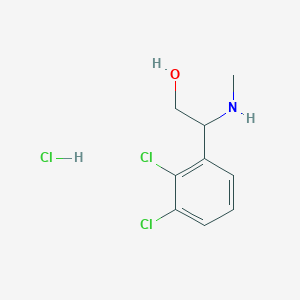

![(E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2519170.png)

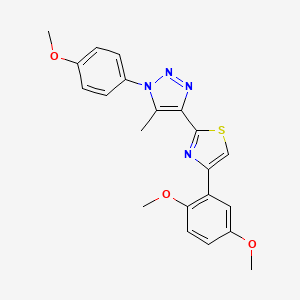

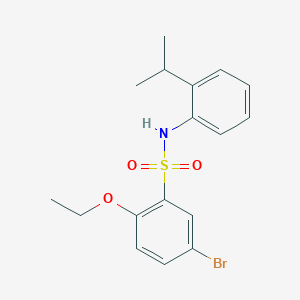

![N-[3-Oxo-3-(4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-yl)propyl]prop-2-enamide](/img/structure/B2519174.png)

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2519190.png)

![N-(4-chlorobenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2519191.png)